7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione is a chemical compound with the molecular formula C7H8F2N2O2 . Its molecular weight is 190.15 g/mol . It is a white to off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8F2N2O2/c8-7(9)1-4-6(13)10-5(12)2-11(4)3-7/h4H,1-3H2,(H,10,12,13) . The canonical SMILES structure is C1C2C(=O)NC(=O)CN2CC1(F)F .Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 49.4 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has no rotatable bonds . The exact mass and monoisotopic mass of the compound are both 190.05538383 g/mol .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
A study by Rajivgandhi et al. (2020) discovered an anticancer compound from marine Streptomyces akiyoshiensis that exhibited significant properties against MCF-7 breast cancer cells. This compound was identified as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3, related to the chemical structure .
Chemical Synthesis and Structural Analysis
- The synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids was developed through a one-pot coupling/cyclization reaction, as detailed in the work of Tran et al. (2013).
- Singh et al. (2022) described a method for the synthesis of pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from Ugi adducts, followed by gold(I)-catalyzed regioselective annulation, providing insight into the structural versatility of this chemical class (Singh et al., 2022).
Application in Heterocyclic Chemistry
- Budzowski et al. (2004) explored the synthesis of perhydropyrrolo[1,2-a]pyrazine-1,4-diones and their sulfur analogues, highlighting the adaptability of these compounds in various chemical contexts (Budzowski et al., 2004).
- The work of Paul (1984) focused on the synthesis of N-oxides of cyclic hydrazides of pyridine and pyrazine o-dicarboxylic acids, indicating the potential for creating diverse heterocyclic structures.
Biological Activities
- Khan (2018) synthesized a series of heterocyclic compounds attached to pyrrole rings, demonstrating their potential anti-candida properties (Khan, 2018).
- Gaggini et al. (2011) reported on the design and synthesis of pyrazolo-pyrido-diazepine, -pyrazine, and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors, showcasing the therapeutic applications of these compounds in treating idiopathic pulmonary fibrosis (Gaggini et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements are P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do. Continue rinsing), and P351 (Rinse with water) .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been reported to have potent activities against fgfr1, 2, and 3 . These receptors play an essential role in various types of tumors .
Mode of Action
Based on the structural similarity to pyrrolopyrazine derivatives, it can be hypothesized that this compound may interact with its targets (such as fgfr1, 2, and 3) and cause changes that inhibit their function .
Biochemical Pathways
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been reported to affect the fgfr signaling pathway . This pathway is associated with the proliferation and differentiation of cells .
Pharmacokinetics
A compound with a similar structure, referred to as compound c03, was reported to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 . These properties could potentially impact the bioavailability of the compound.
Result of Action
Based on the structural similarity to pyrrolopyrazine derivatives, it can be hypothesized that this compound may inhibit the proliferation of certain cell lines .
Action Environment
It’s worth noting that many chemical reactions, including those involving similar compounds, can be influenced by factors such as temperature, ph, and the presence of other substances .
Eigenschaften
IUPAC Name |
7,7-difluoro-4,6,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9)1-4-6(13)10-5(12)2-11(4)3-7/h4H,1-3H2,(H,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMLTAJPBIYSSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(=O)CN2CC1(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.